REACTION_CXSMILES
|
[Li+].[CH3:2]CC[CH2-].C(NC(C)C)(C)C.CN1C(=O)N(C)CCC1.[CH3:22][C:23]1[CH2:24][C:25]2([CH2:31][CH:32]([CH3:34])[CH:33]=1)[C:29](=[O:30])[CH2:28][CH2:27][CH2:26]2.CI.C(O)(=O)C>C1COCC1>[CH3:2][CH:28]1[CH2:27][CH2:26][C:25]2([CH2:31][CH:32]([CH3:34])[CH:33]=[C:23]([CH3:22])[CH2:24]2)[C:29]1=[O:30] |f:0.1|
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Name
|
|
Quantity
|
172 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
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Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
38.4 g
|
Type
|
reactant
|
Smiles
|
CN1CCCN(C1=O)C
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Name
|
7,9-dimethylspiro[4,5]dec-7-en-1-one
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Quantity
|
44.74 g
|
Type
|
reactant
|
Smiles
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CC=1CC2(CCCC2=O)CC(C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
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-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added rapidly
|
Type
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TEMPERATURE
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Details
|
the reaction was quickly warmed up to 0° C
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Type
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TEMPERATURE
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Details
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the reaction warmed up to room temperature
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Type
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CUSTOM
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Details
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The reaction was quenched with water (500 ml)
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Type
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EXTRACTION
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Details
|
extracted twice with pentane
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Type
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ADDITION
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Details
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Each organic fraction was treated successively with water, aqueous NaHSO3, aqueous saturated NaHCO3, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
Combined organic fractions were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The liquid obtained
|
Type
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FILTRATION
|
Details
|
after filtration and evaporation of solvents
|
Type
|
DISTILLATION
|
Details
|
was purified by bulb to bulb distillation (B.p.=105° C./0.47 mbar)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C2(CC1)CC(=CC(C2)C)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.85 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |